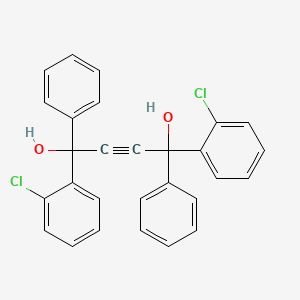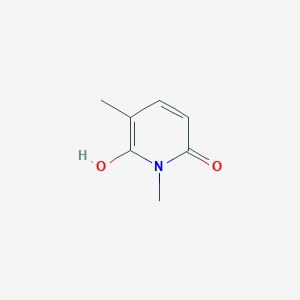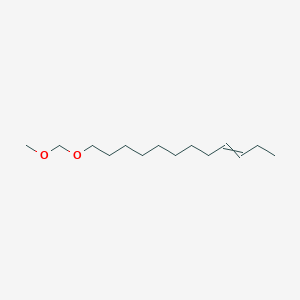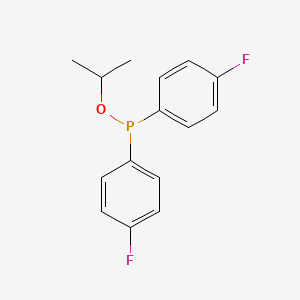
Propan-2-yl bis(4-fluorophenyl)phosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl bis(4-fluorophenyl)phosphinite: is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphinite group bonded to two 4-fluorophenyl groups and a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl bis(4-fluorophenyl)phosphinite typically involves the reaction of 4-fluorophenyl magnesium bromide with diisopropyl phosphite. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a low temperature, around -78°C, to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Propan-2-yl bis(4-fluorophenyl)phosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphinite group is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides are the major products.
Substitution: The products depend on the substituent introduced.
Coordination: Metal-phosphinite complexes are formed.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl bis(4-fluorophenyl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of Propan-2-yl bis(4-fluorophenyl)phosphinite involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphinite group can donate electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The compound’s reactivity is influenced by the electronic and steric properties of the 4-fluorophenyl groups.
Eigenschaften
CAS-Nummer |
103173-93-9 |
|---|---|
Molekularformel |
C15H15F2OP |
Molekulargewicht |
280.25 g/mol |
IUPAC-Name |
bis(4-fluorophenyl)-propan-2-yloxyphosphane |
InChI |
InChI=1S/C15H15F2OP/c1-11(2)18-19(14-7-3-12(16)4-8-14)15-9-5-13(17)6-10-15/h3-11H,1-2H3 |
InChI-Schlüssel |
XDVNIOZYTJEOHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



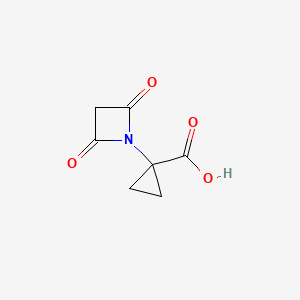

![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)
![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)

